6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
Description
6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, also known as this compound, is a useful research compound. Its molecular formula is C9H14N4O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677521. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nitrosoureas and Mutagenesis
Nitrosoureas, such as 1-Ethyl-1-nitrosourea (ENU), are recognized for their potent mutagenic properties. ENU is capable of inducing mutations across a spectrum of biological systems, from viruses to mammalian cells, and is particularly effective in causing mutations in mouse germ cells. This characteristic makes nitrosoureas valuable tools in genetic research for understanding mutation processes and for developing animal models to study genetic diseases. The mutagenic action of ENU, involving GC-AT transitions among other mutations, underscores the relevance of nitrosoureas in exploring genetic alterations and their implications (Shibuya & Morimoto, 1993).
Modification of Amino Acids by Reactive Nitrogen Species
The interaction between reactive nitrogen species (RNS) and amino acids, including modifications to tryptophan residues, is a key area of study. RNS can alter amino acids like tryptophan into various nitrated products, impacting biological functions and contributing to pathophysiological conditions. Understanding these modifications is crucial for elucidating the roles of nitroso compounds in biological systems and their potential therapeutic or toxicological implications (Yamakura & Ikeda, 2006).
Synthesis and Transformations of Functionalized Amino Acids
The synthesis and transformation of functionalized amino acids, including beta-amino acids, using various chemical reactions, highlight the versatility of nitroso compounds in synthetic chemistry. These reactions facilitate the creation of novel compounds with potential applications in pharmaceuticals and material science. For instance, metathesis reactions involving nitroso compounds can lead to new types of molecular entities, illustrating the potential for developing new drugs or materials with unique properties (Kiss et al., 2018).
Properties
IUPAC Name |
6-amino-3-methyl-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(2)4-13-7(10)6(11-16)8(14)12(3)9(13)15/h5H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWGPZUKJUEITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)N=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202378 | |
Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54052-67-4 | |
Record name | 6-Amino-3-methyl-1-(2-methylpropyl)-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54052-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054052674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1-isobutyl-3-methyl-5-nitrosouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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